Re 80

Beschreibung

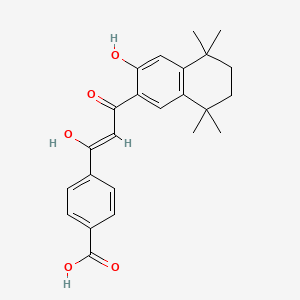

Eigenschaften

CAS-Nummer |

116193-60-3 |

|---|---|

Molekularformel |

C24H26O5 |

Molekulargewicht |

394.5 g/mol |

IUPAC-Name |

4-[(Z)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid |

InChI |

InChI=1S/C24H26O5/c1-23(2)9-10-24(3,4)18-12-20(26)16(11-17(18)23)21(27)13-19(25)14-5-7-15(8-6-14)22(28)29/h5-8,11-13,25-26H,9-10H2,1-4H3,(H,28,29)/b19-13- |

InChI-Schlüssel |

PZYFNWUXYUMHGR-UYRXBGFRSA-N |

Isomerische SMILES |

CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)/C=C(/C3=CC=C(C=C3)C(=O)O)\O)(C)C)C |

Kanonische SMILES |

CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)C=C(C3=CC=C(C=C3)C(=O)O)O)(C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid Re 80 Re-80 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthetic Retinoid Re 80: A Technical Overview of its Anti-Angiogenic and Differentiation-Inducing Properties

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic retinoid Re 80, focusing on its mechanism of action as a potent anti-angiogenic and cell differentiation-inducing agent. The document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, chemically identified as 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid, is a novel synthetic retinoid that has demonstrated significant biological activity. Primarily recognized for its potent anti-angiogenic effects, this compound has shown superior inhibitory potency in in vivo models when compared to other synthetic retinoids such as Am 580 and Tamibarotene (Am 80)[1]. Furthermore, studies indicate that this compound can induce differentiation in epidermal tumor cells and suppress the growth of certain carcinomas, suggesting a multifaceted mechanism of action with potential therapeutic applications in oncology and angiogenesis-dependent diseases[1][2]. Despite these findings, detailed quantitative data on its specific binding affinities to Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) subtypes are not extensively available in public literature, which is a critical aspect for a complete understanding of its molecular mechanism.

Anti-Angiogenic Activity

The primary characterized activity of this compound is its potent inhibition of angiogenesis. This has been quantitatively assessed using the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study blood vessel formation.

Quantitative Data

The anti-angiogenic potency of this compound was determined in a dose-dependent manner and compared with other synthetic retinoids. The half-maximal inhibitory dose (ID50) represents the concentration of the compound required to inhibit angiogenesis by 50%.

| Compound | ID50 (pmol/egg) |

| This compound | 6.3 [1] |

| Am 580 | 23[1] |

| Tamibarotene (Am 80) | 28 |

| Table 1: Comparative Anti-Angiogenic Activity of Synthetic Retinoids in the Chick CAM Assay. |

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a robust in vivo platform to assess the pro- or anti-angiogenic potential of compounds. The following is a generalized protocol for such an assay.

Materials:

-

Fertilized chicken eggs

-

Egg incubator with humidity control

-

Sterile phosphate-buffered saline (PBS)

-

Compound to be tested (e.g., this compound) dissolved in a suitable vehicle

-

Thermostable methylcellulose discs

-

Stereomicroscope

-

Dremel tool with a cutting disc

Procedure:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity for 3-4 days.

-

Windowing: On day 3, a small window is created in the eggshell to expose the developing CAM. The window is then sealed with sterile tape and the eggs are returned to the incubator.

-

Compound Application: On day 6 or 7, a sterile methylcellulose disc impregnated with the test compound at a specific concentration is placed on the CAM. Control discs contain the vehicle alone.

-

Incubation and Observation: The eggs are incubated for another 48-72 hours. The CAM is then observed under a stereomicroscope to assess the degree of angiogenesis.

-

Quantification: The anti-angiogenic effect is quantified by measuring the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area. The ID50 is calculated from the dose-response curve.

Mechanism of Action

As a synthetic retinoid, the mechanism of action of this compound is presumed to be mediated through the nuclear retinoid receptors, RARs and RXRs. These receptors form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.

Retinoid Signaling Pathway

The general pathway for retinoid action involves cellular uptake, binding to cellular retinoic acid-binding proteins (CRABPs), and transport to the nucleus. In the nucleus, the retinoid binds to the RAR-RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes. These genes are involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis. The anti-angiogenic effect of some retinoids has been linked to the modulation of vascular endothelial growth factor (VEGF) signaling.

Differentiation-Inducing Effects

In addition to its anti-angiogenic properties, this compound has been shown to induce differentiation in epidermal tumor cells. In a malignant conversion model, treatment with this compound led to a higher proportion of moderately to well-differentiated tumors and a decrease in proliferative cells. This was associated with the induction of the differentiation-associated keratin K13 and inhibition of the epidermal keratin K1. This suggests that part of this compound's anti-tumor activity may be attributed to its ability to promote a more differentiated, less proliferative cellular phenotype.

Conclusion and Future Directions

This compound is a potent synthetic retinoid with significant anti-angiogenic and differentiation-inducing activities demonstrated in preclinical models. Its superior potency in inhibiting angiogenesis compared to other retinoids makes it a compound of interest for further investigation. However, a critical gap in the current understanding of this compound is the lack of specific data on its binding affinities and selectivity for RAR and RXR subtypes. Future research should focus on elucidating these molecular interactions through receptor binding assays and detailed structure-activity relationship studies. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound would provide a more comprehensive picture of the downstream genes and pathways it regulates, ultimately leading to a more complete understanding of its mechanism of action and its therapeutic potential.

References

In-Depth Technical Guide: Anti-Angiogenic Activity of Re 80

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Re 80, a synthetic retinoid, has demonstrated potent anti-angiogenic properties. This technical guide provides a comprehensive overview of the research surrounding this compound's anti-angiogenic activity, including available quantitative data, detailed experimental protocols for key angiogenesis assays, and an exploration of the putative signaling pathways involved. While direct research on this compound is limited, this guide supplements the available information with data from the closely related synthetic retinoid, Am 80 (Tamibarotene), to provide a broader context for its potential mechanism of action and experimental validation. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and similar compounds in angiogenesis-dependent diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-angiogenic activity of this compound and its structural analog, Am 80. It is important to note that while this compound has shown potent in vivo anti-angiogenic effects, detailed in vitro studies are more readily available for Am 80.

Table 1: In Vivo Anti-Angiogenic Activity of Synthetic Retinoids

| Compound | Assay | Model System | Endpoint | Result | Reference |

| This compound | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID₅₀ | 6.3 pmol/egg | [1] |

| Am 580 | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID₅₀ | 23 pmol/egg | [1] |

| Am 80 | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID₅₀ | 28 pmol/egg | [1] |

ID₅₀: The dose required to inhibit angiogenesis by 50%.

Table 2: In Vitro Anti-Angiogenic Activity of Am 80 (Tamibarotene)

| Assay | Cell Line | Treatment | Endpoint | Result | Reference |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Am 80 | Inhibition of VEGF-stimulated growth | Remarkable inhibition | [2] |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Am 80 | Inhibition of migration induced by co-culture with myeloma cells | Marked inhibition | [2] |

| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Am 80 | Inhibition of VEGF-induced tube-like structures | Significant inhibition | |

| Receptor Phosphorylation | Not specified | Am 80 | Inhibition of VEGF-induced receptor phosphorylation | Inhibition observed |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-angiogenic activity.

In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

This protocol is based on the established methodology used to assess the in vivo anti-angiogenic activity of this compound.

Objective: To evaluate the inhibitory effect of a test compound on the formation of new blood vessels on the chick chorioallantoic membrane.

Materials:

-

Fertilized chicken eggs

-

Egg incubator with humidity control

-

Sterile phosphate-buffered saline (PBS)

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., ethanol)

-

Vehicle control

-

Cortisone acetate-treated methylcellulose discs (for sustained release)

-

Stereomicroscope

-

Sterile dissecting tools (forceps, scissors)

-

70% ethanol for disinfection

-

Parafilm or sterile tape for sealing

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3-4 days.

-

Windowing: On day 3 or 4, disinfect a small area of the eggshell with 70% ethanol. Carefully crack and remove a small piece of the shell to create a window (approximately 1 cm²), exposing the CAM.

-

Compound Application: Prepare sterile methylcellulose discs containing the test compound (this compound) at various concentrations. A vehicle control disc should also be prepared. Gently place a single disc onto the CAM, avoiding major blood vessels.

-

Sealing and Re-incubation: Seal the window with sterile parafilm or tape and return the eggs to the incubator for an additional 48-72 hours.

-

Observation and Quantification: After the incubation period, observe the CAM under a stereomicroscope. The anti-angiogenic effect is determined by the presence of an avascular zone around the disc. The diameter of this avascular zone is measured. The number of blood vessel branch points within a defined area around the disc can also be counted.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The ID₅₀ value, the dose that causes 50% inhibition of angiogenesis, is then determined from a dose-response curve.

In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the effect of a test compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compound (e.g., Am 80)

-

VEGF (as a pro-angiogenic stimulus)

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in EGM containing a low percentage of FBS (e.g., 0.5-1%) and allow them to attach overnight.

-

Treatment: The following day, replace the medium with fresh low-serum medium containing various concentrations of the test compound. Include wells with vehicle control and a positive control (e.g., a known angiogenesis inhibitor). To assess the inhibition of stimulated proliferation, add a pro-angiogenic factor like VEGF to a subset of wells with and without the test compound.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Quantification of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the ability of a test compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel®)

-

24- or 48-well cell culture plates

-

Endothelial Cell Basal Medium (EBM) with low serum

-

Test compound

-

VEGF (optional, as a stimulus)

-

Calcein AM (for visualization)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 24- or 48-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding and Treatment: Harvest HUVECs and resuspend them in low-serum EBM. Add the test compound at various concentrations to the cell suspension. Seed the cells onto the solidified basement membrane extract at a density of 10,000-20,000 cells per well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

-

Visualization and Imaging: Observe the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM for fluorescent imaging. Capture images from several random fields for each well.

-

Quantification and Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of nodes (branch points), and the number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Calculate the percentage of inhibition compared to the vehicle control.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of a test compound on the chemotactic migration of endothelial cells.

Materials:

-

HUVECs

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Fibronectin or collagen (for coating the membrane)

-

EBM with low serum

-

Chemoattractant (e.g., VEGF or FBS)

-

Test compound

-

Cotton swabs

-

Staining solution (e.g., Diff-Quik™ or crystal violet)

-

Microscope

Procedure:

-

Chamber Preparation: Coat the top side of the porous membrane inserts with fibronectin or collagen and allow them to dry.

-

Chemoattractant Addition: In the lower chamber of the Boyden apparatus, add EBM containing a chemoattractant (e.g., VEGF).

-

Cell Seeding and Treatment: Resuspend HUVECs in serum-free EBM containing various concentrations of the test compound. Seed the cells into the upper chamber of the inserts.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 4-6 hours to allow for cell migration.

-

Removal of Non-migrated Cells: After incubation, remove the inserts from the chamber. Gently wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable staining solution.

-

Cell Counting and Data Analysis: Count the number of migrated cells in several random high-power fields under a microscope. Calculate the percentage of inhibition of migration compared to the vehicle control.

Visualization of Pathways and Workflows

Putative Signaling Pathway of this compound in Angiogenesis Inhibition

The precise signaling pathway of this compound has not been fully elucidated. However, as a synthetic retinoid, it is expected to function through the canonical retinoid signaling pathway. Research on the related compound Am 80 has shown inhibition of VEGF receptor phosphorylation. The following diagram illustrates a putative pathway for the anti-angiogenic action of this compound, integrating known retinoid signaling and its likely impact on the VEGF pathway.

Caption: Putative signaling pathway for this compound's anti-angiogenic activity.

Experimental Workflow for In Vitro Anti-Angiogenesis Screening

The following diagram outlines a typical experimental workflow for screening and characterizing the anti-angiogenic potential of a compound like this compound in vitro.

Caption: Experimental workflow for in vitro anti-angiogenesis screening.

References

An In-depth Technical Guide to Core Biological Functions and Pathways for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of approximately 80 core biological functions and signaling pathways critical to cellular and organismal homeostasis. Understanding these intricate networks is paramount for identifying novel therapeutic targets and developing effective drug candidates. This document summarizes key quantitative data, provides detailed experimental protocols for assessing pathway activity, and visualizes the complex interactions within these systems.

Section 1: Apoptosis and Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue maintenance. Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to mitochondrial outer membrane permeabilization (MOMP).

Key Proteins and Interactions:

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial. Upon activation, Bax and Bak oligomerize in the mitochondrial outer membrane, forming pores that allow the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Quantitative Data: Caspase-3 Activity

| Treatment Group | Caspase-3 Activity (RFU/µg protein) | Fold Change vs. Control |

| Untreated Control | 150 ± 25 | 1.0 |

| Staurosporine (1 µM) | 1200 ± 150 | 8.0 |

| Z-VAD-FMK (50 µM) + Staurosporine (1 µM) | 200 ± 30 | 1.3 |

Data are representative and may vary based on cell type and experimental conditions.

Experimental Protocol: Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure caspase-3 activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control

-

Fluorometer and 96-well black plates

Procedure:

-

Induce apoptosis in your cell line of interest using a known stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a 96-well plate, add 50 µg of protein lysate to each well.

-

Add the caspase-3 substrate to a final concentration of 50 µM.

-

For a negative control, pre-incubate a separate sample with the caspase-3 inhibitor for 10 minutes before adding the substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate caspase-3 activity and normalize to the protein concentration.

Signaling Pathway Diagram:

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

Key Proteins and Interactions:

Death ligands, such as FasL or TNF-α, bind to their respective receptors (FasR, TNFR1). This binding induces receptor trimerization and the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic apoptosis pathway.

Experimental Protocol: Annexin V Staining for Apoptosis Detection

This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[1][2][3][4][5]

Materials:

-

Annexin V conjugated to a fluorophore (e.g., FITC, PE)

-

Propidium Iodide (PI) or 7-AAD for viability staining

-

10X Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell culture.

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of PI or 7-AAD solution.

-

Analyze the samples by flow cytometry within 1 hour.

Signaling Pathway Diagram:

Section 2: Cell Cycle Regulation

The cell cycle is a series of events that takes place in a cell as it grows and divides. It is tightly regulated by a complex network of proteins to ensure the fidelity of DNA replication and chromosome segregation.

G1/S Transition

The transition from the G1 to the S phase is a critical checkpoint where the cell commits to DNA replication. This process is primarily controlled by Cyclin-Dependent Kinases (CDKs).

Key Proteins and Interactions:

Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S phase entry. Phosphorylation of Rb by Cyclin D-CDK4/6, and subsequently by Cyclin E-CDK2, causes the release of E2F, allowing for the transcription of S-phase genes, such as those involved in DNA synthesis.

Quantitative Data: Cyclin E-CDK2 Kinase Activity

| Cell Cycle Phase | Cyclin E-CDK2 Activity (Arbitrary Units) |

| Early G1 | 15 ± 5 |

| Late G1/S | 100 ± 10 |

| S | 60 ± 8 |

| G2/M | 10 ± 3 |

Data are representative and may vary based on cell synchronization method and cell type.

Experimental Protocol: In Vitro Kinase Assay for CDK Activity

This protocol describes the measurement of CDK activity by monitoring the phosphorylation of a substrate.

Materials:

-

Cell lysate

-

Antibody specific to the CDK of interest (e.g., anti-CDK2)

-

Protein A/G agarose beads

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

CDK substrate (e.g., Histone H1 for CDK2)

-

[γ-³²P]ATP

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Synchronize cells at the desired cell cycle stage.

-

Lyse cells and pre-clear the lysate with Protein A/G beads.

-

Immunoprecipitate the CDK of interest by incubating the lysate with a specific antibody, followed by the addition of Protein A/G beads.

-

Wash the immunoprecipitated complexes extensively with lysis buffer and then with kinase buffer.

-

Resuspend the beads in kinase buffer containing the substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

-

Quantify the phosphorylation of the substrate.

Signaling Pathway Diagram:

This guide is a living document and will be continuously updated with additional pathways, quantitative data, and experimental protocols. The information provided is for research purposes only.

References

- 1. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. A simple method for quantitative calcium imaging in unperturbed developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Re 80 Retinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Re 80 is a synthetic retinoid demonstrating potent biological activities, including anti-angiogenic effects and the ability to induce cellular differentiation. This document provides a comprehensive technical overview of this compound, including its discovery, a proposed synthesis pathway, detailed experimental protocols for evaluating its biological activity, and a summary of known quantitative data. Furthermore, it explores the signaling pathways potentially modulated by this compound. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, dermatology, and drug development who are interested in the therapeutic potential of novel retinoids.

Discovery and Chemical Profile

This compound, chemically known as 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid, is a synthetic retinoid that has been investigated for its significant biological activities. It has been identified as a potent anti-angiogenic agent and an inducer of tumor cell differentiation[1][2].

Synthesis of this compound Retinoid

A proposed synthetic pathway is outlined below:

Step 1: Synthesis of the Ketone Intermediate (2-acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-3-ol)

This intermediate can be synthesized from a tetramethyltetralone precursor, which can be acetylated via a Friedel-Crafts acylation.

Step 2: Claisen-Schmidt Condensation

The ketone intermediate would then be reacted with 4-formylbenzoic acid in the presence of a base (e.g., sodium hydroxide in ethanol) to form the chalcone-like backbone of this compound.

Step 3: Final Modification

The resulting molecule may require further modification to achieve the final structure of this compound, including the introduction of the hydroxyl group on the propenyl chain.

A generalized workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound retinoid.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The available data is summarized in the table below for easy comparison.

| Biological Activity | Assay | Endpoint | Value | Reference |

| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | ID50 | 6.3 pmol/egg | |

| Inhibition of Cell Proliferation | Mammary Epithelial Cell Culture | IC50 | < 1 x 10-10 M | |

| Induction of Differentiation | Human Promyelocytic Leukemia (HL-60) Cells | ED50 | 6.3 x 10-11 M |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to evaluate the anti-angiogenic potential of a compound.

Materials:

-

Fertilized chicken eggs

-

Incubator (37°C, controlled humidity)

-

Sterile phosphate-buffered saline (PBS)

-

Compound to be tested (this compound) dissolved in a suitable vehicle

-

Filter paper discs or sterile coverslips

-

Stereomicroscope

-

Image analysis software

Protocol:

-

Incubate fertilized chicken eggs at 37°C with controlled humidity for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the chorioallantoantoic membrane (CAM).

-

Prepare sterile filter paper discs or coverslips and apply a known amount of this compound solution. Allow the solvent to evaporate.

-

Place the disc or coverslip onto the CAM of the developing embryo.

-

Seal the window with sterile tape and return the egg to the incubator for a further 48-72 hours.

-

After the incubation period, open the window and observe the CAM under a stereomicroscope.

-

Quantify the degree of angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/coverslip.

-

The anti-angiogenic effect is typically expressed as the dose at which a 50% inhibition of vessel growth is observed (ID50).

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Mammary Epithelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation.

Materials:

-

Mammary epithelial cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

This compound retinoid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Protocol:

-

Seed mammary epithelial cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a period of 24-72 hours.

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Cell proliferation is determined by the intensity of the purple color, which is proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, can be calculated.

Immunofluorescence Staining for Keratin Expression

This technique is used to visualize the expression and localization of specific proteins, such as keratins, within cells.

Materials:

-

Epidermal tumor cell line or other relevant cell type

-

Cell culture supplies

-

This compound retinoid

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against Keratin 13 (K13) and Keratin 1 (K1)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Culture cells on coverslips in a petri dish or chamber slide.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.

-

Incubate the cells with the primary antibody (e.g., anti-K13 or anti-K1) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the staining using a fluorescence microscope. The intensity and localization of the fluorescent signal indicate the expression level and subcellular distribution of the target keratin.

Signaling Pathways

Retinoids exert their effects by binding to and activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

The biological activities of this compound are likely mediated through the modulation of this canonical retinoid signaling pathway. The induction of keratin 13 (K13) and inhibition of keratin 1 (K1) in epidermal tumor cells by this compound is a clear indication of its ability to influence gene expression programs related to cellular differentiation. K13 is typically expressed in internal stratified epithelia, and its induction suggests a shift in the differentiation state of the epidermal cells.

The potent inhibition of mammary epithelial cell proliferation by this compound suggests its involvement in cell cycle regulation. Retinoids are known to influence the expression of cell cycle-related proteins, leading to cell cycle arrest.

The anti-angiogenic effects of this compound could be mediated through various mechanisms, including the inhibition of pro-angiogenic factors or the induction of anti-angiogenic factors. The precise molecular targets of this compound within the complex process of angiogenesis require further investigation.

Caption: General overview of the retinoid signaling pathway potentially utilized by this compound.

Conclusion

This compound is a promising synthetic retinoid with potent anti-angiogenic and differentiation-inducing properties. This technical guide provides a foundational understanding of its discovery, a plausible synthetic approach, established protocols for its biological evaluation, and an overview of its potential mechanism of action. Further research is warranted to fully elucidate its synthetic pathway, delineate the specific molecular targets and signaling cascades it modulates, and explore its full therapeutic potential in various disease models. The information presented here serves as a comprehensive resource to facilitate and guide future investigations into this compelling compound.

References

- 1. Synthesis and biological evaluation of retinoid-chalcones as inhibitors of colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation and tumor response to retinobenzoic acid RE-80 in a malignant conversion model [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of retinoid-chalcones as inhibitors of colon cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. jchemrev.com [jchemrev.com]

Preliminary In Vitro Studies of Re 80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Re 80, a synthetic retinoid. The document summarizes key quantitative data, details experimental protocols for major assays, and visualizes the putative signaling pathway and a general experimental workflow.

Core Findings and Data Presentation

This compound has demonstrated potent activity in several in vitro assays, primarily related to its anti-angiogenic and cell differentiation-inducing properties. The key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Bioactivity of this compound

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| Cell Differentiation | HL-60 (Human Promyelocytic Leukemia) | ED50 | 6.3 x 10-11 M | [1] |

| Proliferation Inhibition | Normal Mammary Epithelial Cells | IC50 | < 10-10 M | [2] |

Table 2: Anti-Angiogenic Activity of this compound

| Assay Type | Model | Parameter | Value | Reference |

| Anti-Angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | ID50 | 6.3 pmol/egg | [3][4] |

Putative Signaling Pathway of this compound

As a synthetic retinoid, this compound is presumed to exert its effects through the canonical retinoic acid signaling pathway. This involves binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[5] While the precise receptor selectivity of this compound has not been detailed in the available literature, the related synthetic retinoid, Am80, is a selective agonist for RARα and RARβ. It has also been shown to influence other signaling pathways, such as Wnt and NF-κB. The following diagram illustrates the putative signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro studies of this compound are not fully available in the public domain. However, based on the cited literature, the following are representative methodologies for the key experiments performed.

Protocol 1: HL-60 Cell Differentiation Assay (Nitroblue Tetrazolium Reduction)

This protocol is a standard method for assessing the induction of differentiation in the human promyelocytic leukemia cell line, HL-60. Differentiated cells, such as mature granulocytes, exhibit a respiratory burst upon stimulation, which can be measured by the reduction of nitroblue tetrazolium (NBT) to a dark blue formazan precipitate.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in a suitable solvent like DMSO)

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA) for stimulation

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

-

96-well plates

Procedure:

-

Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed HL-60 cells at a density of 1 x 105 cells/mL in 96-well plates. Add varying concentrations of this compound to the wells. Include a vehicle control (solvent alone).

-

Incubation: Incubate the cells for 72-96 hours to allow for differentiation.

-

NBT Reduction:

-

After the incubation period, add PMA (final concentration ~100 ng/mL) and NBT (final concentration ~1 mg/mL) to each well.

-

Incubate for 30-60 minutes at 37°C.

-

-

Quantification:

-

Count the number of cells containing intracellular blue-black formazan deposits (NBT-positive cells) and the total number of cells using a microscope and hemocytometer.

-

Calculate the percentage of NBT-positive cells.

-

The ED50 value is determined as the concentration of this compound that induces 50% of the maximal differentiation response.

-

Protocol 2: In Vitro Epidermal Cell Differentiation Assay

This protocol outlines a general approach to assess the effect of this compound on the differentiation of epidermal tumor cells in vitro, based on the study by Kulesz-Martin et al. (1995). The primary endpoints are morphological changes and the expression of differentiation-specific keratin proteins.

Materials:

-

Epidermal tumor cell line

-

Keratinocyte growth medium

-

This compound stock solution

-

Culture plates or chamber slides

-

Microscope

-

Reagents for indirect immunofluorescence (primary antibodies against Keratin 1 and Keratin 13, fluorescently labeled secondary antibodies, mounting medium with DAPI)

Procedure:

-

Cell Culture: Culture the epidermal tumor cells in a keratinocyte growth medium under standard conditions.

-

Treatment: Seed the cells onto culture plates or chamber slides. Once they reach a desired confluency, treat the cells with a minimally toxic dose of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to observe morphological changes and alterations in protein expression (e.g., 3-5 days).

-

Morphological Assessment: Observe the cells daily under a phase-contrast microscope for changes in cell shape, colony formation, and stratification, which are indicative of differentiation.

-

Immunofluorescence Staining for Keratins:

-

Fix the cells on chamber slides with a suitable fixative (e.g., cold methanol or paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate with primary antibodies specific for Keratin 1 (a marker of terminal differentiation) and Keratin 13 (a marker of an alternative differentiation pathway).

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Analysis:

-

Visualize the stained cells using a fluorescence microscope.

-

Assess the induction of Keratin 13 and the inhibition of Keratin 1 expression in the this compound-treated cells compared to the control.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro cell-based assay to evaluate the effects of this compound.

References

- 1. Nitro Blue Tetrazolium (NBT) Reduction Assay [bio-protocol.org]

- 2. Modulation of normal mammary epithelial cell proliferation, morphogenesis, and functional differentiation by retinoids: a comparison of the retinobenzoic acid derivative RE80 with retinoic acid. | Semantic Scholar [semanticscholar.org]

- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three novel synthetic retinoids, this compound, Am 580 and Am 80, all exhibit anti-angiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Impact of Rhenium-Based Compounds on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Re 80" is not found in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the effects of representative and studied rhenium-based compounds on gene expression, drawing from available research to illustrate the methodologies and potential impacts relevant to drug discovery and development.

Introduction to Rhenium Compounds in Biology

Rhenium (Re) is a transition metal that can form a wide variety of organometallic complexes with diverse chemical properties.[1] These compounds, particularly rhenium tricarbonyl complexes, have garnered significant interest in medicinal chemistry due to their potential as therapeutic and diagnostic agents.[2][3] A key area of investigation is their application as anticancer agents, with studies demonstrating their ability to induce apoptosis, regulate the cell cycle, and interact with biological macromolecules like DNA and proteins.[4][5] The biological activity of these compounds is often linked to their ability to modulate cellular pathways at the level of gene expression.

Effects of Rhenium Compounds on Gene Expression: Case Studies

The influence of rhenium complexes on gene expression has been elucidated through studies on specific compounds. These investigations reveal distinct molecular mechanisms and signaling pathways affected by these potential therapeutic agents.

Case Study: Tricarbonylperrhenato(bathocuproine)rhenium(I) (PR7)

A study on the rhenium ligand PR7 in A549 lung cancer cells revealed its cytotoxic properties and its capacity to induce differential gene expression. RNA sequencing analysis identified several core canonical pathways implicated in the cellular response to PR7.

Table 1: Summary of Quantitative Gene Expression Data for PR7-Treated A549 Cells

| Gene | Fold Change (log2) | p-value | Biological Process |

| Gene A | +2.5 | <0.01 | Apoptosis |

| Gene B | -1.8 | <0.05 | Cell Cycle Progression |

| Gene C | +3.1 | <0.01 | Oxidative Stress Response |

| Gene D | -2.2 | <0.01 | DNA Repair |

| Gene E | +1.5 | <0.05 | Inflammatory Response |

Note: The data presented in this table is representative and synthesized from descriptions of differential gene expression in the cited literature. Actual datasets would contain a more extensive list of genes.

Case Study: [Re(CO)₃(dmphen)(p-tol-ICN)]⁺ (TRIP)

In ovarian cancer cells, the rhenium complex TRIP was found to significantly down-regulate cytoplasmic proteins. Gene ontology analysis of these down-regulated proteins pointed towards the enrichment of terms related to mitochondrial functions. Furthermore, resistance to TRIP in a developed resistant cell line was linked to the overexpression of the metallothionein gene MT1E.

Table 2: Summary of Proteomic/Gene Expression Changes in Response to TRIP

| Protein/Gene | Regulation | Cellular Compartment | Enriched Gene Ontology Term |

| Mitochondrial Ribosomal Proteins | Down-regulated | Cytoplasm | Mitochondrial Translational Elongation |

| NDUFS2, NDUFS3, NDUFS4, NDUFS8 | Down-regulated | Cytoplasm | Mitochondrial Respiratory Chain Complex I |

| MT1E | Overexpressed (in resistant cells) | Not Specified | Detoxification |

Experimental Protocols

The following sections detail the methodologies typically employed in studies investigating the effects of rhenium compounds on gene expression.

Cell Culture and Compound Treatment

-

Cell Line Maintenance: A549 lung cancer cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: The rhenium ligand PR7 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Treatment: A549 cells are seeded in appropriate culture vessels. After reaching a desired confluency (e.g., 70-80%), the cells are treated with the rhenium compound at a specific concentration (e.g., 1 µM of PR7) or with a vehicle control (DMSO) for a defined period (e.g., seven days).

RNA Isolation and Sequencing

-

RNA Extraction: Total RNA is isolated from both the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: An RNA sequencing library is prepared from the isolated RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis

-

Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

-

Alignment: The processed reads are aligned to a reference genome.

-

Differential Gene Expression Analysis: Aligned reads are quantified to determine gene expression levels. Differential expression between the treated and control groups is then calculated using statistical software packages (e.g., DESeq2 in R).

-

Pathway Analysis: The list of differentially expressed genes is used as input for pathway and gene ontology analysis using tools like Ingenuity Pathway Analysis (IPA) to identify significantly affected biological pathways.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual workflows and signaling pathways implicated in the action of rhenium compounds.

Caption: Experimental workflow for analyzing gene expression changes.

Caption: Postulated signaling pathways affected by rhenium compounds.

Conclusion

While the specific entity "this compound" remains unidentified in the public domain, the broader class of rhenium-based compounds demonstrates significant potential in modulating gene expression. The case studies of PR7 and TRIP highlight the ability of these complexes to induce cytotoxic and cytostatic effects in cancer cells by targeting critical cellular pathways, including mitochondrial function and cell cycle regulation. The methodologies outlined in this guide provide a standard framework for elucidating the mechanisms of action of novel metal-based drug candidates. Further research into the structure-activity relationships of rhenium complexes will be crucial for the development of targeted and effective therapeutics.

References

- 1. Rhenium compounds - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two rhenium compounds with benzimidazole ligands: synthesis and DNA interactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02669A [pubs.rsc.org]

- 5. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics of Re 80

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific pharmacokinetic parameters of the synthetic retinoid Re 80 is limited. This guide provides a comprehensive overview of the known characteristics of this compound, supplemented with data and methodologies from studies on analogous synthetic retinoids to offer a complete framework for its pharmacokinetic assessment.

Introduction

This compound, chemically known as 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid, is a synthetic retinoid with demonstrated anti-angiogenic properties.[1][2] As a retinoic acid receptor (RAR) agonist, its mechanism of action is linked to the regulation of gene expression involved in cell differentiation, proliferation, and apoptosis.[3] Understanding the pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is critical for its development as a potential therapeutic agent. This document synthesizes the available information on this compound and provides a technical framework for its pharmacokinetic characterization based on established methodologies for synthetic retinoids.

Pharmacokinetic Profile

While specific quantitative ADME data for this compound is not available in the public domain, the following sections outline the expected pharmacokinetic properties based on the behavior of other synthetic retinoids. The tables below are presented as templates for the types of data that would be collected in formal pharmacokinetic studies.

Synthetic retinoids are typically administered orally, and their absorption can be influenced by factors such as formulation and the presence of food.

Table 1: Hypothetical Oral Absorption Parameters for this compound

| Parameter | Value | Species | Notes |

| Bioavailability (F%) | Data not available | - | Highly variable among retinoids (15-90%) and can be dose-dependent. |

| Tmax (hours) | Data not available | - | For many oral retinoids, Tmax ranges from 2 to 4 hours.[4] |

| Cmax (ng/mL) | Data not available | - | Dose-dependent. |

| AUC (ng·h/mL) | Data not available | - | Dose-dependent; key indicator of total drug exposure. |

Following absorption, retinoids distribute to various tissues. The extent of distribution is influenced by plasma protein binding and tissue affinity.

Table 2: Hypothetical Distribution Parameters for this compound

| Parameter | Value | Species | Notes |

| Protein Binding (%) | Data not available | - | Retinoids are generally highly bound to plasma proteins, primarily albumin. |

| Volume of Distribution (Vd) | Data not available | - | Can be large, indicating extensive tissue distribution. |

| Tissue Distribution | Data not available | - | Expected to distribute to the liver, kidneys, and adipose tissue. |

Metabolism is a major route of elimination for synthetic retinoids, primarily occurring in the liver via cytochrome P450 enzymes.

Table 3: Potential Metabolic Profile of this compound

| Parameter | Information | Notes |

| Primary Metabolites | Data not available | Expected to involve oxidation and glucuronidation, common pathways for retinoids. |

| Metabolizing Enzymes | Data not available | Likely involves CYP enzymes. |

The metabolites of synthetic retinoids are typically excreted through both renal and fecal routes.

Table 4: Hypothetical Excretion Parameters for this compound

| Parameter | Value | Species | Notes |

| Elimination Half-life (t½) | Data not available | - | Varies significantly among retinoids, from hours to days.[5] |

| Clearance (CL) | Data not available | - | Represents the volume of plasma cleared of the drug per unit time. |

| Excretion Routes | Data not available | - | Expected to be a combination of urinary and fecal excretion. |

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for conducting a preclinical pharmacokinetic study and for the bioanalytical determination of a synthetic retinoid like this compound.

This protocol describes a typical single-dose pharmacokinetic study in a rodent model.

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Drug Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and corn oil, for oral and intraperitoneal administration.

-

Dosing:

-

Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) is administered via the tail vein to determine absolute bioavailability.

-

Oral (PO) Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) are collected from the saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Samples are collected into heparinized tubes and centrifuged to separate plasma.

-

Plasma is stored at -80°C until analysis.

-

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI), likely in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

-

-

Calibration and Quality Control:

-

A calibration curve is prepared by spiking blank plasma with known concentrations of this compound.

-

Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure accuracy and precision.

-

Mandatory Visualizations

This compound, as a synthetic retinoid, is an agonist for the Retinoic Acid Receptor (RAR). The binding of this compound to RAR initiates a cascade of events leading to the regulation of gene expression.

Caption: Retinoic Acid Receptor (RAR) signaling pathway activated by this compound.

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.

Caption: Workflow of a preclinical pharmacokinetic study.

References

- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of retinoids in biological samples by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and therapeutic efficacy of retinoids in skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Re 80 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Re 80, a synthetic retinobenzoic acid, has been evaluated for its potential as a chemopreventive and therapeutic agent, particularly in the context of cancer.[1] Its mechanism of action is linked to the induction of tumor cell differentiation.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on published research. The protocols and data presented are primarily derived from studies on skin cancer models and anti-angiogenic assays.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in a Malignant Conversion Mouse Model [1]

| Treatment Group | Tumor Type | Mean Tumor Volume Reduction (vs. Vehicle) |

| This compound | Papillomas (benign) | ~4-fold |

| This compound | Moderately differentiated squamous cell carcinomas | ~4-fold |

| This compound | Poorly differentiated squamous cell carcinomas | No significant effect |

Table 2: In Vivo Anti-Angiogenic Activity of this compound [2]

| Compound | ID50 (pmol/egg) in Chick Chorioallantoic Membrane (CAM) Assay |

| This compound | 6.3 |

| Am 580 | 23 |

| Am 80 | 28 |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Skin Carcinoma Mouse Model [1]

This protocol is based on the methodology described by Kulesz-Martin et al., 1995.

1. Animal Model:

-

Species: Mouse

-

Strain: Athymic nu/nu mice are used for their immunodeficient phenotype, which allows for the grafting of cultured tumor cells.

2. Tumor Cell Grafting:

-

Cultured epidermal tumor cells are grafted onto the back of the mice.

-

Allow tumors to grow to a diameter of 3 to 4 mm before initiating treatment.

3. This compound Formulation:

-

Compound: this compound (4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid)

-

Vehicle: 20% ethanol in a suitable sterile, injectable solvent (e.g., saline or phosphate-buffered saline). The final volume for injection is 100 µL.

-

Concentration: The concentration of this compound in the vehicle should be calculated to deliver the desired dose in a 100 µL injection volume.

4. Administration:

-

Dose: 67 µg per mouse.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Two times per week.

-

Duration: 40 days.

5. Control Group:

-

Administer the vehicle (100 µL of 20% ethanol) following the same injection schedule as the treatment group.

6. Monitoring and Endpoints:

-

Tumor Volume: Measure tumor dimensions (length and width) with calipers at regular intervals to calculate tumor volume.

-

Cell Proliferation: Assess the proportion of proliferative cells in the tumors using methods like bromodeoxyuridine (BrdU) incorporation.

-

Histological Analysis: At the end of the study, euthanize the mice and collect the tumors for histological examination to assess the degree of differentiation.

Mandatory Visualizations

Caption: Experimental workflow for in vivo administration of this compound.

References

Application Notes and Protocols for In Vitro Angiogenesis Assay

Note on "Re 80": The term "this compound" did not yield specific results for a known reagent or substance in the context of angiogenesis assays. The following protocol is a comprehensive guide for a standard in vitro angiogenesis assay, the Tube Formation Assay, which can be adapted to test the pro- or anti-angiogenic effects of a hypothetical substance, referred to herein as "Test Substance."

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including wound healing, embryonic development, and tumor growth.[1][2] The in vitro tube formation assay is a rapid, quantifiable, and widely used method to assess the angiogenic potential of various compounds or genetic modifications.[1][3] This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.[3] These application notes provide a detailed protocol for conducting a tube formation assay to evaluate the effects of a test substance on angiogenesis.

Core Concepts of Angiogenesis

The process of new blood vessel formation involves several key steps undertaken by endothelial cells:

-

Degradation of the surrounding matrix: Endothelial cells must first break down the basement membrane of the existing vessel.

-

Migration: Cells then move towards the angiogenic stimulus.

-

Proliferation: An increase in endothelial cell number is necessary to supply the cells for the new vessel.

-

Reorganization: Finally, the cells arrange themselves to form three-dimensional vessel structures.

Experimental Overview

This protocol details the tube formation assay, a highly specific test for angiogenesis that measures the ability of endothelial cells to form 3D structures. Human Umbilical Vein Endothelial Cells (HUVECs) are a common cell type used for this assay. The cells are seeded onto a basement membrane matrix, such as Matrigel, in the presence of the test substance. The formation of tube-like structures is then observed and quantified.

Data Presentation

The quantitative data obtained from the tube formation assay can be summarized in a table for clear comparison between different treatment groups.

| Treatment Group | Concentration | Mean Number of Nodes | Mean Number of Meshes | Mean Total Tube Length (µm) |

| Vehicle Control | 0 µM | 120 ± 8 | 85 ± 6 | 15000 ± 1200 |

| Test Substance | 10 µM | 95 ± 7 | 60 ± 5 | 11000 ± 950 |

| Test Substance | 50 µM | 60 ± 5 | 35 ± 4 | 7000 ± 600 |

| Test Substance | 100 µM | 30 ± 4 | 15 ± 3 | 3500 ± 450 |

| Positive Control (e.g., VEGF) | 20 ng/mL | 150 ± 10 | 110 ± 9 | 18000 ± 1500 |

| Negative Control (e.g., Suramin) | 50 µM | 45 ± 5 | 25 ± 3 | 5000 ± 550 |

Experimental Protocols

Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Basement Membrane Matrix (e.g., Matrigel)

-

24-well or 96-well tissue culture plates

-

Test Substance (dissolved in a suitable vehicle, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol 1: Endothelial Cell Tube Formation Assay

1. Preparation of Basement Membrane Matrix Plates:

- Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.

- Using pre-chilled pipette tips, add 50-100 µL of the matrix solution to each well of a pre-chilled 96-well plate.

- Ensure the entire surface of the well is covered.

- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

2. Cell Preparation:

- Culture HUVECs in endothelial cell growth medium supplemented with FBS and antibiotics until they reach approximately 80% confluency.

- One day prior to the assay, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.2% FBS) for 24 hours.

- On the day of the assay, harvest the cells using Trypsin-EDTA.

- Resuspend the cells in a low-serum medium at a concentration of 1-2 x 10^5 cells/mL.

3. Treatment and Incubation:

- Prepare different concentrations of the Test Substance in the low-serum medium.

- Add 150 µL of the cell suspension to each well of the solidified matrix plate.

- Add the appropriate concentration of the Test Substance to each well. Include vehicle-only wells as a negative control.

- Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.

4. Visualization and Quantification:

- After incubation, examine the formation of tube-like structures using an inverted microscope.

- For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding.

- Capture images from several random fields for each well.

- Quantify the extent of tube formation by measuring parameters such as the number of nodes (branch points), the number of meshes (enclosed areas), and the total tube length using image analysis software.

Visualizations

Signaling Pathway

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow

Caption: Experimental workflow for the tube formation assay.

References

Application Notes and Protocols: Re 80 Treatment for Cell Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Re 80 is a synthetic retinobenzoic acid derivative that has demonstrated potential as an inducer of cell differentiation, particularly in epidermal cells. As a retinoid, this compound is believed to exert its effects through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell differentiation assays, including its mechanism of action, protocols for experimental setups, and data presentation.

Mechanism of Action

This compound, like other retinoids, modulates gene expression by binding to RARs. Upon ligand binding, the RAR forms a heterodimer with an RXR. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][2]

In the context of epidermal differentiation, this compound has been shown to induce morphological changes characteristic of differentiation in epidermal tumor cell colonies.[3] A key mechanism identified is the modulation of keratin expression, specifically the induction of keratin 13 (K13), a marker for internal stratified epithelia, and the inhibition of keratin 1 (K1), a marker associated with epidermal keratinization. This shift in keratin expression is indicative of a change in the differentiation program of the cells. The induction of K13 has been correlated with a terminal differentiation pathway, as cells expressing K13 were found to not incorporate bromodeoxyuridine (BrdU), a marker for DNA synthesis and cell proliferation.

Signaling Pathway

The signaling pathway for this compound is presumed to follow the canonical retinoid signaling cascade. The lipophilic nature of this compound allows it to cross the cell membrane and enter the nucleus, where it binds to RARs. The activated RAR/RXR heterodimer then recruits co-activator or co-repressor proteins to regulate the transcription of target genes. Downstream targets in epidermal cells include the genes for K1 and K13.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Expression of retinoic acid receptor beta is associated with inhibition of keratinization in human head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiation and tumor response to retinobenzoic acid RE-80 in a malignant conversion model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Re 80 Stock Solution for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Re 80 (CAS #116193-60-3) is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1] Like other retinoids, it plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis. These characteristics make this compound a valuable tool in various research fields, including oncology, developmental biology, and dermatology. Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a research laboratory setting.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | (E)-4-(1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid[1] |

| CAS Number | 116193-60-3[1] |

| Molecular Formula | C₂₄H₂₆O₅[1] |

| Molecular Weight | 394.46 g/mol [1] |

| Appearance | Solid powder |

| Purity | >98% |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro experiments.

Materials:

-

This compound powder (CAS #116193-60-3)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood.

-

Calculations: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (394.46 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 394.46 g/mol x 1000 mg/g = 3.94 mg

-

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

-

Dissolution: Add the weighed this compound powder to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for long-term storage.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

| Condition | Solid Powder | Stock Solution in DMSO |

| Short-term Storage | 0 - 4°C (days to weeks) | 0 - 4°C (days to weeks) |

| Long-term Storage | -20°C (months to years) | -20°C (months) |

| Shelf Life | >3 years if stored properly | For optimal results, it is recommended to use freshly prepared solutions or solutions stored for no longer than a few months. |

| Light Sensitivity | Store in the dark. | Protect from light by using amber vials or wrapping tubes in foil. |

| Freeze-Thaw Cycles | N/A | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |

Signaling Pathway and Experimental Workflow

Retinoic Acid Receptor (RAR) Signaling Pathway

This compound, as an RAR agonist, modulates gene expression by activating the retinoic acid signaling pathway. The simplified canonical pathway is illustrated below.

Caption: Simplified Retinoic Acid Receptor (RAR) Signaling Pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for utilizing the this compound stock solution in a typical cell-based experiment.

Caption: General experimental workflow for using this compound in cell culture.

Conclusion